1-Benzyl-2-oxo-1-azaspiro[4.5]decane-4-carboxylic acid
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Overview
Description
1-Benzyl-2-oxo-1-azaspiro[45]decane-4-carboxylic acid is a spiro compound characterized by a unique bicyclic structure
Preparation Methods
The synthesis of 1-Benzyl-2-oxo-1-azaspiro[4.5]decane-4-carboxylic acid typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the reaction of benzylamine with a suitable cyclic ketone under controlled conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions, such as oxidation or carboxylation, to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-Benzyl-2-oxo-1-azaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to direct the reaction pathways. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
1-Benzyl-2-oxo-1-azaspiro[4.5]decane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-oxo-1-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
1-Benzyl-2-oxo-1-azaspiro[4.5]decane-4-carboxylic acid can be compared with other similar spiro compounds, such as:
2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid: This compound has a similar spirocyclic structure but differs in the presence of an oxygen atom in the ring.
Ethyl 8-benzyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylate: This compound has an ester group instead of a carboxylic acid group. The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
Molecular Formula |
C17H21NO3 |
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Molecular Weight |
287.35 g/mol |
IUPAC Name |
1-benzyl-2-oxo-1-azaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C17H21NO3/c19-15-11-14(16(20)21)17(9-5-2-6-10-17)18(15)12-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,20,21) |
InChI Key |
UYRKRRJEQQAEPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(CC(=O)N2CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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